Cyclopenta(fg)naphthacene

Description

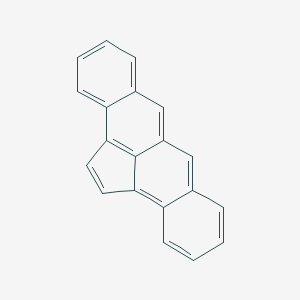

Cyclopenta[fg]naphthacene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused naphthacene (four linearly fused benzene rings) system with a cyclopentane moiety attached at the fg positions. This structural arrangement imparts unique electronic and steric properties, making it relevant in organic electronics and materials science. Synthetically, it falls under the classification of compounds prepared via processes covered by C12P 29/00, which includes methods for synthesizing naphthacene ring systems . Its synthesis often involves cyclization or photochemical reactions, as seen in analogous cyclophane systems .

Properties

CAS No. |

19770-52-6 |

|---|---|

Molecular Formula |

C20H12 |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

pentacyclo[10.7.1.03,8.09,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene |

InChI |

InChI=1S/C20H12/c1-3-7-16-13(5-1)11-15-12-14-6-2-4-8-17(14)19-10-9-18(16)20(15)19/h1-12H |

InChI Key |

QTCRJMWMGZQPMN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=C5C=CC=CC5=CC4=CC2=C1)C=C3 |

Canonical SMILES |

C1=CC=C2C3=C4C(=C5C=CC=CC5=CC4=CC2=C1)C=C3 |

Other CAS No. |

19770-52-6 |

Synonyms |

BENZ(D)ACEANTHRYLENE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Cyclopenta[fg]naphthacene with related PAHs based on molecular parameters, stereochemical ratios (length-to-breadth, L/B), and key research findings. Data are sourced from structural analyses and experimental studies.

Note: CAS numbers marked with an asterisk () are truncated in source data; full identifiers require further verification .

Key Comparative Insights:

Structural and Stereochemical Differences: Cyclopenta[fg]naphthacene exhibits the highest L/B ratio (2.0) among its analogs, indicating an elongated, planar structure conducive to π-π stacking in semiconductor applications. In contrast, Benzo[a]cyclopenta[hi]naphthacene (L/B = 1.786) and Indeno[7,1-ab]naphthacene (L/B = 1.800) have more compact geometries, reducing their electronic delocalization . The cyclopentane ring in Cyclopenta[fg]naphthacene introduces steric strain, similar to strained [4.n]cyclophanes, which affects reactivity and stability .

Synthetic Challenges: Cyclopenta[fg]naphthacene’s synthesis shares methodologies with photochemical dehydro-Diels-Alder reactions used for strained naphthalenophanes . However, its higher L/B ratio demands precise control over cyclization conditions to avoid side products like Indeno derivatives .

Functional Properties :

- Unlike Chrysene and Cyclopenta[c,d]pyrene, which are studied for environmental toxicity, Cyclopenta[fg]naphthacene is prioritized for optoelectronic applications due to its extended conjugation .

- Its molecular weight (302.38 g/mol) aligns with Benzo[a]cyclopenta[hi]naphthacene, but differences in ring fusion patterns lead to distinct solubility and thermal stability profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.